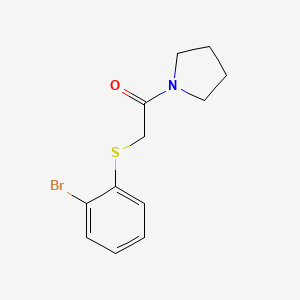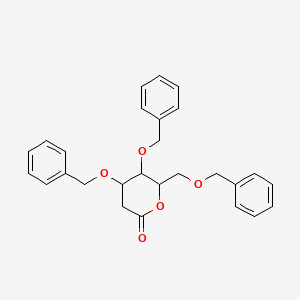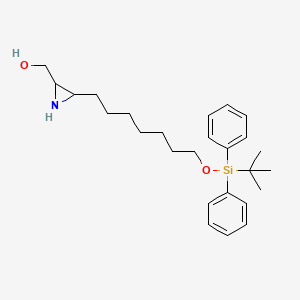
(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is a complex organic compound characterized by the presence of an aziridine ring, a hydroxyl group, and a tert-butyldiphenylsilyl ether moiety. This compound is primarily used in scientific research and chemical synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the aziridine ring and the introduction of the tert-butyldiphenylsilyl ether group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The tert-butyldiphenylsilyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMSO), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while reduction of the aziridine ring produces amines.
Applications De Recherche Scientifique
(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used as an intermediate in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyldiphenylsilyl ether group provides stability and enhances the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)oxetan-2-yl)methanol
- (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)epoxide-2-yl)methanol
Uniqueness
Compared to similar compounds, (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is unique due to the presence of the aziridine ring, which imparts distinct reactivity and biological activity. The tert-butyldiphenylsilyl ether group also enhances its stability and solubility, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C26H39NO2Si |
|---|---|
Poids moléculaire |
425.7 g/mol |
Nom IUPAC |
[3-[7-[tert-butyl(diphenyl)silyl]oxyheptyl]aziridin-2-yl]methanol |
InChI |
InChI=1S/C26H39NO2Si/c1-26(2,3)30(22-15-9-7-10-16-22,23-17-11-8-12-18-23)29-20-14-6-4-5-13-19-24-25(21-28)27-24/h7-12,15-18,24-25,27-28H,4-6,13-14,19-21H2,1-3H3 |
Clé InChI |
BGUXLCIDVLNRLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCC3C(N3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


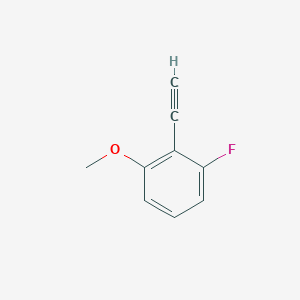
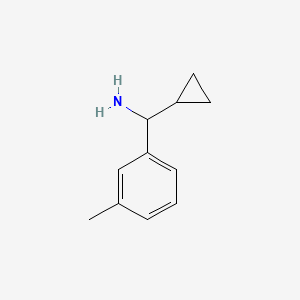
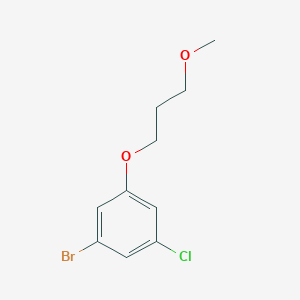




![1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene](/img/structure/B15090136.png)

![N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B15090151.png)
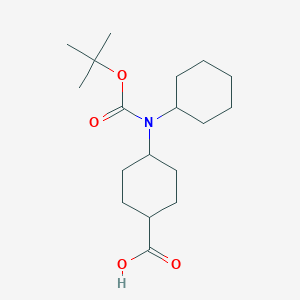
![3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine](/img/structure/B15090162.png)
